molecular formula C10H9ClO4 B2473699 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid CAS No. 5438-40-4

3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid

Cat. No. B2473699
CAS RN: 5438-40-4
M. Wt: 228.63
InChI Key: JPBRRRVTXWVBIF-NSCUHMNNSA-N
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Description

“3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C10H9ClO4 . It is also known by its CAS number 5438-40-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a hydroxy group, and a methoxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.62906 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

properties

IUPAC Name

3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRRRVTXWVBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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